Benzenebismaleimide adduct
Benzenebismaleimide adduct
Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04)
Brand Name:
Vulcanchem
CAS No.:
10403-51-7
VCID:
VC0078976
InChI:
InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)
SMILES:
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O
Molecular Formula:
C14H12N2O4
Molecular Weight:
272.26 g/mol
Benzenebismaleimide adduct
CAS No.: 10403-51-7
Main Products
VCID: VC0078976
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
CAS No. | 10403-51-7 |
---|---|
Product Name | Benzenebismaleimide adduct |
Molecular Formula | C14H12N2O4 |
Molecular Weight | 272.26 g/mol |
IUPAC Name | 5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
Standard InChI | InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20) |
Standard InChIKey | DRCJGCOYHLTVNR-UHFFFAOYSA-N |
Isomeric SMILES | C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O |
SMILES | C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
Canonical SMILES | C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
Description | Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04) |
Shelf Life | Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |
Solubility | p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |
Synonyms | 3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |
PubChem Compound | 323533 |
Last Modified | Dec 23 2021 |
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